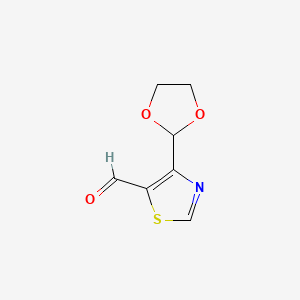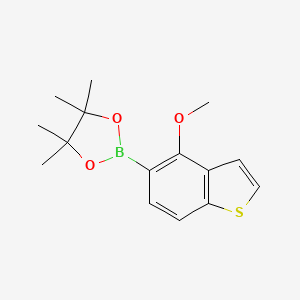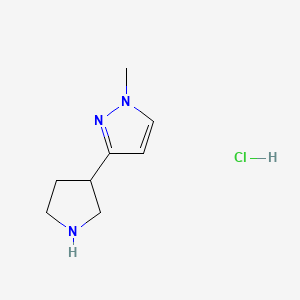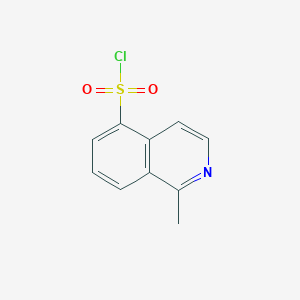
N-butylpiperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butylpiperidin-4-amine, also known as 1-butylpiperidin-4-amine, is a chemical compound with the molecular formula C10H22N2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-butylpiperidin-4-amine typically involves the reaction of piperidine with butylamine under specific conditions. One common method is the reductive amination of piperidine with butyraldehyde, followed by hydrogenation. This process can be catalyzed by various metal catalysts such as palladium or platinum .
Industrial Production Methods
Industrial production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced catalytic systems to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions
N-butylpiperidin-4-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-butylpiperidin-4-one.
Reduction: It can be reduced to form various amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form different substituted piperidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is often used.
Substitution: Halogenated compounds and strong bases are typically used in substitution reactions.
Major Products Formed
Oxidation: N-butylpiperidin-4-one
Reduction: Various secondary and tertiary amines
Substitution: Substituted piperidines with different functional groups
Aplicaciones Científicas De Investigación
N-butylpiperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It has potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of N-butylpiperidin-4-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: The parent compound of N-butylpiperidin-4-amine, widely used in organic synthesis.
N-methylpiperidin-4-amine: A similar compound with a methyl group instead of a butyl group.
N-ethylpiperidin-4-amine: Another similar compound with an ethyl group.
Uniqueness
This compound is unique due to its specific butyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and potential pharmaceuticals .
Propiedades
Fórmula molecular |
C9H20N2 |
|---|---|
Peso molecular |
156.27 g/mol |
Nombre IUPAC |
N-butylpiperidin-4-amine |
InChI |
InChI=1S/C9H20N2/c1-2-3-6-11-9-4-7-10-8-5-9/h9-11H,2-8H2,1H3 |
Clave InChI |
IETFBKOGVBSBJQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC1CCNCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


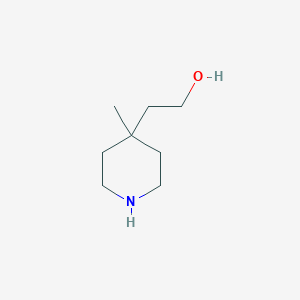

![2-Hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13571998.png)
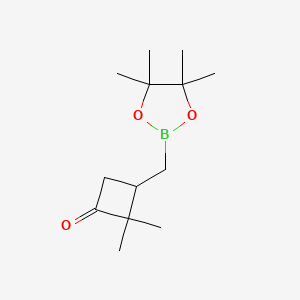

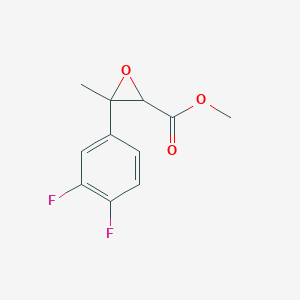

![3-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]anilinedihydrochloride](/img/structure/B13572023.png)
